Acide 4-(1-(tert-butoxycarbonyl)pipéridin-4-yl)benzoïque

Vue d'ensemble

Description

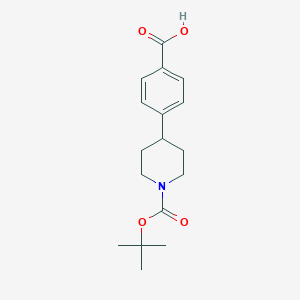

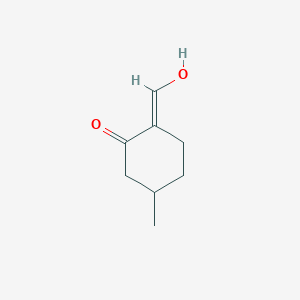

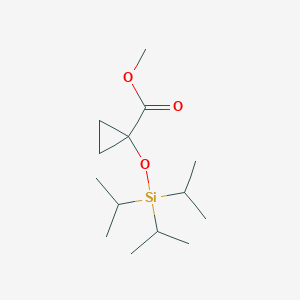

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of bifunctional protein degraders, which is crucial for the formation of ternary complexes and optimization of drug-like properties .

Applications De Recherche Scientifique

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

It is described as a semi-flexible linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Analyse Biochimique

Biochemical Properties

As a semi-flexible linker in PROTAC development, it plays a crucial role in the formation of ternary complexes between the target protein, the E3 ligase, and the PROTAC molecule . The interactions between these entities are essential for the targeted degradation of specific proteins .

Cellular Effects

The cellular effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid are primarily related to its role in PROTACs. By facilitating the formation of ternary complexes, it enables the targeted degradation of specific proteins within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded .

Molecular Mechanism

The molecular mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTAC molecules . It helps to orient the PROTAC molecule in such a way that it can simultaneously bind to the target protein and an E3 ligase . This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTAC molecules, its effects would be expected to vary over time depending on the stability of the PROTAC, the rate of target protein degradation, and the turnover of the target protein .

Dosage Effects in Animal Models

The dosage effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC in which it is incorporated, the target protein, and the specific animal model used .

Metabolic Pathways

As a component of PROTAC molecules, it could potentially be involved in pathways related to protein degradation .

Transport and Distribution

The transport and distribution of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid within cells and tissues would be expected to depend on the specific PROTAC in which it is incorporated .

Subcellular Localization

The subcellular localization of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid would be expected to depend on the specific PROTAC in which it is incorporated and the target protein . For example, if the target protein is located in the nucleus, the PROTAC and thus the 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid would also be expected to localize to the nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:

Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling: EDCI and HOBt are frequently used for coupling reactions involving the carboxylic acid group.

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Amides and Esters: Coupling reactions with amines or alcohols produce amides or esters, respectively.

Comparaison Avec Des Composés Similaires

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible linker properties, which are crucial for the development of effective PROTACs . Similar compounds include:

- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid

- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

- 4-(Piperidin-4-yl)benzoic acid hydrochloride

These compounds share structural similarities but differ in their specific functional groups and applications.

Propriétés

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVQGGUCDVTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626156 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-75-3 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)